L-(-)-Malic acid
L-(-)-Malic acid
(S)-malic acid is an optically active form of malic acid having (S)-configuration. It has a role as a geroprotector. It is a conjugate acid of a (S)-malate(2-). It is an enantiomer of a (R)-malic acid.
L-Malic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(2S)-2-Hydroxybutanedioic acid is a natural product found in Rehmannia glutinosa, Punica granatum, and other organisms with data available.
L-Malic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(2S)-2-Hydroxybutanedioic acid is a natural product found in Rehmannia glutinosa, Punica granatum, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
97-67-6
VCID:
VC21176401
InChI:
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1
SMILES:
C(C(C(=O)O)O)C(=O)O
Molecular Formula:
C4H6O5
Molecular Weight:
134.09 g/mol
L-(-)-Malic acid
CAS No.: 97-67-6
Cat. No.: VC21176401
Molecular Formula: C4H6O5
Molecular Weight: 134.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-malic acid is an optically active form of malic acid having (S)-configuration. It has a role as a geroprotector. It is a conjugate acid of a (S)-malate(2-). It is an enantiomer of a (R)-malic acid. L-Malic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). (2S)-2-Hydroxybutanedioic acid is a natural product found in Rehmannia glutinosa, Punica granatum, and other organisms with data available. |
|---|---|
| CAS No. | 97-67-6 |
| Molecular Formula | C4H6O5 |
| Molecular Weight | 134.09 g/mol |
| IUPAC Name | (2S)-2-hydroxybutanedioic acid |
| Standard InChI | InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1 |
| Standard InChI Key | BJEPYKJPYRNKOW-REOHCLBHSA-N |
| Isomeric SMILES | C([C@@H](C(=O)O)O)C(=O)O |
| Impurities | ... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively. |
| SMILES | C(C(C(=O)O)O)C(=O)O |
| Canonical SMILES | C(C(C(=O)O)O)C(=O)O |
| Boiling Point | Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/ |
| Colorform | Colorless crystals White, crystalline triclinic crystals |
| Melting Point | 107 °C |
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